molecular formula C7H8N2O3 B113059 3-Amino-5-methoxyisonicotinic acid CAS No. 82673-73-2

3-Amino-5-methoxyisonicotinic acid

Cat. No.: B113059
CAS No.: 82673-73-2
M. Wt: 168.15 g/mol
InChI Key: FEPJDBLYVHAGMW-UHFFFAOYSA-N
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Description

3-Amino-5-methoxyisonicotinic acid is a heterocyclic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is a derivative of isonicotinic acid and features an amino group at the 3-position and a methoxy group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 5-methoxyisonicotinic acid followed by reduction to introduce the amino group . The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.

Industrial Production Methods

Industrial production of 3-Amino-5-methoxyisonicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxyisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-5-methoxyisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxyisonicotinic acid involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-hydroxyisonicotinic acid
  • 3-Amino-5-nitroisonicotinic acid
  • 3-Amino-5-bromoisonicotinic acid

Uniqueness

3-Amino-5-methoxyisonicotinic acid is unique due to the presence of both an amino and a methoxy group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-amino-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPJDBLYVHAGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513615
Record name 3-Amino-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82673-73-2
Record name 3-Amino-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82673-73-2
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